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Compound of Interest

Compound Name: BMS-538305 HCl

CAS No.: 841302-51-0

Cat. No.: B606237 Get Quote

Executive Summary
BMS-538305 HCl (CAS: 841302-51-0) is a high-affinity, reversible covalent inhibitor of

Dipeptidyl Peptidase IV (DPP-IV/CD26).[2] Structurally related to the clinical drug Saxagliptin

(BMS-477118), it features a modified methanopyrrolidine scaffold coupled with an adamantane

group.

In basic research, BMS-538305 HCl is utilized primarily to:

Elucidate Enzyme Kinetics: Determine binding constants (

nM) and covalent trapping mechanisms.

Stabilize Incretins: Prevent the degradation of GLP-1 and GIP in cell-based metabolic

assays.

Structural Biology: Serve as a ligand for X-ray crystallography to map the S1 and S2 active

sites of DPP-IV.

Part 1: Molecular Profile & Mechanism of Action
Chemical Identity[1][3]
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IUPAC Name: (1S,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-

azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride.

Molecular Weight: ~363.88 g/mol (HCl salt).

Solubility: Soluble in DMSO (>50 mg/mL); limited solubility in water without pH adjustment.

Mechanism of Inhibition
BMS-538305 acts as a "slow-tight binding" inhibitor. It contains a nitrile (cyano) group that

functions as a "warhead," forming a reversible covalent imidate adduct with the hydroxyl group

of the catalytic Serine 630 (Ser630) residue within the DPP-IV active site.

S1 Pocket Occupancy: The methanopyrrolidine moiety fits snugly into the hydrophobic S1

pocket.

S2 Pocket Occupancy: The bulky adamantane group occupies the S2 pocket, providing high

selectivity over related proteases (e.g., DPP8, DPP9).

BMS-538305 HCl
(Nitrile Warhead)

DPP-IV Enzyme
(Active Site)

Diffusion into Active Site

Catalytic Ser630
(Nucleophile)

Nitrile-Hydroxyl Reaction

Contains

Cleavage
(Inactivated)

Enzyme-Inhibitor Complex
(Reversible Covalent)

Imidate Adduct Formation

GLP-1 / GIP
(Incretins)

Blocked

Click to download full resolution via product page

Figure 1: Mechanism of Action. BMS-538305 covalently modifies the catalytic Ser630 residue,

physically blocking the entry of substrates like GLP-1.

Part 2: Preparation & Handling
Physicochemical Properties
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Property Value Notes

Form White to off-white solid
Hygroscopic; store in

desiccator.

MW (Free Base) 327.42 g/mol
Use this for molarity calcs if

using free base.

MW (HCl Salt) 363.88 g/mol Use this for molarity calcs.

(DPP-IV) ~10 nM
Potency is pH dependent

(optimal at pH 7.4).

Selectivity >4000-fold vs. DPP8/9
Crucial for avoiding off-target

toxicity in cells.

Reconstitution Protocol
Objective: Prepare a 10 mM Stock Solution (1 mL).

Weighing: Accurately weigh 3.64 mg of BMS-538305 HCl.

Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C (stable for 6 months) or

-80°C (stable for >1 year).

Warning: Avoid freeze-thaw cycles. Do not store in aqueous buffers for >24 hours due to

potential hydrolysis of the nitrile group.

Part 3: Experimental Applications & Protocols
In Vitro DPP-IV Activity Assay
This assay validates the inhibitory potential of BMS-538305 using a chromogenic substrate

(Gly-Pro-pNA).

Materials:
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Recombinant human DPP-IV enzyme (0.1 mU/well).

Substrate: Gly-Pro-pNA (final conc. 100 µM).

Assay Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

BMS-538305 HCl (Serial dilutions: 0.1 nM to 100 nM).

Workflow:

Pre-incubation: Mix 10 µL of diluted Enzyme + 10 µL of BMS-538305 (various

concentrations) in a 96-well plate. Incubate for 15 minutes at 37°C to allow the slow-binding

covalent reaction to reach equilibrium.

Initiation: Add 80 µL of Substrate (Gly-Pro-pNA) to start the reaction.

Measurement: Monitor absorbance at 405 nm kinetically for 30 minutes.

Analysis: Plot the initial velocity (

) vs. log[Inhibitor]. Calculate

using a 4-parameter logistic regression.

Cell-Based GLP-1 Stabilization Assay
Used to demonstrate biological efficacy in a cellular context (e.g., Caco-2 cells or plasma

stability assays).
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Figure 2: GLP-1 Stabilization Workflow. Pre-treatment with BMS-538305 is critical to inhibit

DPP-IV before the addition of the labile GLP-1 substrate.

Protocol Notes:

Concentration: Use 50–100 nM BMS-538305 for complete inhibition in cell culture media

containing 10% FBS.

Control: Use a vehicle control (DMSO < 0.1%) to ensure cell viability is not compromised.
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Readout: Ensure the ELISA kit is specific for active GLP-1 (7-36 amide) and does not cross-

react with the degraded metabolite (9-36 amide).

Part 4: Troubleshooting & Controls
Issue Probable Cause Solution

High

observed
Insufficient pre-incubation

Increase Enzyme-Inhibitor pre-

incubation to 30 mins. BMS-

538305 is a slow-binding

inhibitor.

Precipitation in Media
High concentration / Cold

media

Dilute stock into warm (37°C)

media while vortexing. Do not

exceed 100 µM in aqueous

buffer.

Loss of Potency Stock degradation

Check stock age. Nitrile groups

can hydrolyze to amides over

time in the presence of

water/moisture.

Cell Toxicity Off-target effects

Verify concentration. At >10

µM, non-specific effects may

occur. Stay near the

range (10-100 nM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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